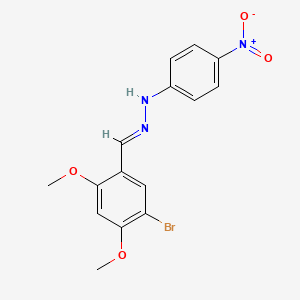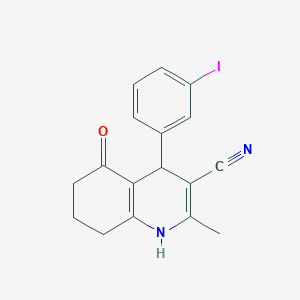![molecular formula C14H19N3O3 B11691064 N'-[(1Z)-hexylidene]-2-(4-nitrophenyl)acetohydrazide](/img/structure/B11691064.png)
N'-[(1Z)-hexylidene]-2-(4-nitrophenyl)acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-[(1Z)-hexylidene]-2-(4-nitrophenyl)acetohydrazide is a chemical compound with the molecular formula C14H19N3O3 and a molecular weight of 277.324 g/mol. This compound belongs to the class of hydrazide-hydrazones, which are known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties .
Métodos De Preparación
The synthesis of N’-[(1Z)-hexylidene]-2-(4-nitrophenyl)acetohydrazide typically involves a multi-step process. One common method includes the reaction of cyanoacetylhydrazine with an appropriate aldehyde or ketone under reflux conditions . The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
N’-[(1Z)-hexylidene]-2-(4-nitrophenyl)acetohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the hydrazone moiety reacts with nucleophiles under basic conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.
Aplicaciones Científicas De Investigación
N’-[(1Z)-hexylidene]-2-(4-nitrophenyl)acetohydrazide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds, including coumarins, pyridines, thiazoles, and thiophenes.
Biology: The compound exhibits significant antiproliferative activity against cancer cell lines, making it a potential candidate for anticancer drug development.
Medicine: Due to its biological activities, it is studied for its potential therapeutic applications in treating bacterial and fungal infections.
Industry: It is used in the development of new materials with specific properties, such as antimicrobial coatings.
Mecanismo De Acción
The mechanism of action of N’-[(1Z)-hexylidene]-2-(4-nitrophenyl)acetohydrazide involves its interaction with cellular targets, leading to various biological effects. For instance, in cancer cells, it increases the enzymatic activity of procaspase-3, inducing apoptosis . The compound’s hydrazone moiety plays a crucial role in its biological activity by forming stable complexes with metal ions and interacting with nucleophilic sites in biomolecules .
Comparación Con Compuestos Similares
N’-[(1Z)-hexylidene]-2-(4-nitrophenyl)acetohydrazide can be compared with other hydrazide-hydrazones, such as:
N’-[(1Z)-1-(4-Methylphenyl)propylidene]-2-(4-nitrophenyl)acetohydrazide: This compound has a similar structure but with a different substituent on the hydrazone moiety.
N’-Arylidene-2-[(4-Nitrophenyl)Piperazin-1-yl]Acetohydrazide: This derivative exhibits high anticancer activity and is structurally related to N’-[(1Z)-hexylidene]-2-(4-nitrophenyl)acetohydrazide.
The uniqueness of N’-[(1Z)-hexylidene]-2-(4-nitrophenyl)acetohydrazide lies in its specific substituents, which confer distinct biological activities and chemical reactivity compared to its analogs.
Propiedades
Fórmula molecular |
C14H19N3O3 |
|---|---|
Peso molecular |
277.32 g/mol |
Nombre IUPAC |
N-[(Z)-hexylideneamino]-2-(4-nitrophenyl)acetamide |
InChI |
InChI=1S/C14H19N3O3/c1-2-3-4-5-10-15-16-14(18)11-12-6-8-13(9-7-12)17(19)20/h6-10H,2-5,11H2,1H3,(H,16,18)/b15-10- |
Clave InChI |
JUZDXRLZLLZKOB-GDNBJRDFSA-N |
SMILES isomérico |
CCCCC/C=N\NC(=O)CC1=CC=C(C=C1)[N+](=O)[O-] |
SMILES canónico |
CCCCCC=NNC(=O)CC1=CC=C(C=C1)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-{2-[(2,4-dichlorophenyl)amino]-1,3-thiazol-4-yl}-8-methoxy-2H-chromen-2-one](/img/structure/B11690981.png)

![N'-[(E)-(4-bromophenyl)methylidene]-3,4,5-trimethoxybenzohydrazide](/img/structure/B11690992.png)
![(5E)-5-[4-(benzyloxy)-3-bromo-5-methoxybenzylidene]-1-phenylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11690994.png)
![2-nitro-N'-[(E)-phenylmethylidene]benzohydrazide](/img/structure/B11691015.png)
![4-{(Z)-[1-(3,4-dimethylphenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl}-2-methoxyphenyl propanoate](/img/structure/B11691023.png)
methyl}-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B11691025.png)
![1-[(4-Methyl-3-nitrophenyl)sulfonyl]-3-[(4-methylphenyl)sulfonyl]imidazolidine](/img/structure/B11691028.png)
![Propyl ({3-cyano-6-oxo-4-[4-(propan-2-yl)phenyl]-1,4,5,6-tetrahydropyridin-2-yl}sulfanyl)acetate](/img/structure/B11691029.png)
![N'-{5-bromo-2-hydroxy-3-nitrobenzylidene}-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B11691034.png)
![N-{(1Z)-3-[(2E)-2-(5-bromo-2-methoxybenzylidene)hydrazinyl]-1-[4-(dimethylamino)phenyl]-3-oxoprop-1-en-2-yl}benzamide](/img/structure/B11691039.png)
![(5E)-5-[4-(benzyloxy)-3-ethoxybenzylidene]-1-(4-chlorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11691040.png)


